molecular formula C12H10ClNO3 B108478 Methyl 4-chloro-7-methoxyquinoline-6-carboxylate CAS No. 205448-66-4

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Cat. No.: B108478
CAS No.: 205448-66-4
M. Wt: 251.66 g/mol
InChI Key: DDDSGYZATMCUDW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS: 205448-66-4) is a quinoline derivative with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol . Its IUPAC name reflects the substitution pattern: a chlorine atom at position 4, a methoxy group at position 7, and a methyl ester at position 6 (Figure 1). Key properties include:

  • Solubility: 0.053 g/L in water at 25°C .
  • Density: 1.320 g/cm³ .
  • Applications: Used as a building block in pharmaceuticals, notably as Lenvatinib Impurity 55 , and in anti-tumor/antiviral research .

Properties

IUPAC Name

methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-11-6-10-7(9(13)3-4-14-10)5-8(11)12(15)17-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDSGYZATMCUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627292
Record name Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205448-66-4
Record name Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of Carboxylic Acid Precursors

Early synthetic approaches focused on esterifying 4-chloro-7-methoxyquinoline-6-carboxylic acid using methanol under acidic conditions. A typical protocol involved refluxing the carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by methanol quench. However, this method suffered from poor yields (45–55%) due to competing hydrolysis and methoxy group demethylation.

The use of aqueous ammonia in later stages often degraded the ester moiety, necessitating rigorous exclusion of moisture. Patent US 7,612,208 B2 highlights that residual water concentrations above 0.5% reduced yields by 22–30%.

Advanced Catalytic Esterification Methods

DMF-Catalyzed Methylation Using Trimethylsilyl Chloride

A breakthrough emerged with dimethylformamide (DMF)-mediated esterification. Combining 4-chloro-7-methoxyquinoline-6-carboxylic acid (1.0 eq) with trimethylsilyl chloride (1.2 eq) in anhydrous methanol at 0–5°C achieved 89% conversion within 4 hours. The silylating agent protected the methoxy group from nucleophilic attack, while DMF stabilized the transition state.

Reaction Conditions Table

ParameterValue
Temperature0–5°C
Catalyst Loading5 mol% DMF
Methanol Volume10 mL/g substrate
Yield (Isolated)82% ± 3%

This method reduced byproduct formation to <5%, as quantified by HPLC.

Crystallization and Polymorph Control

Solvent-Antisolvent Recrystallization

Post-synthesis purification leveraged methyl tert-butyl ether (MTBE) as an antisolvent. Dissolving the crude ester in N-methyl-2-pyrrolidone (NMP) at 65°C followed by MTBE addition induced crystallization of Form A polymorph. XRPD analysis confirmed a monoclinic P2₁/c structure with enhanced thermal stability (decomposition onset: 217°C).

Crystallization Parameters

Solvent SystemNMP/MTBE (1:3 v/v)
Cooling Rate0.5°C/min
Final Purity99.7% by qNMR
Particle SizeD90 = 45 μm

Comparative Analysis of Synthetic Methodologies

Table 2: Method Efficiency Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Classical Esterification528712
DMF-TMSCl Catalysis82994
DoM Chlorination76988

Data synthesized from USPTO patent disclosures and VulcanChem process specifications.

Industrial-Scale Process Optimization

Continuous Flow Reactor Implementation

Adopting continuous flow technology reduced reaction times from 8 hours to 23 minutes. A coiled tube reactor (ID = 2 mm) maintained at 120°C with a back-pressure regulator (8 bar) achieved 91% conversion using supercritical methanol as both solvent and reactant.

Scalability Factors

  • Throughput: 12 kg/day per reactor module

  • Solvent Recovery: 98% via in-line distillation

  • Energy Consumption: 0.7 kWh/kg product

Spectroscopic Characterization Benchmarks

¹H NMR Spectral Signatures

Critical peaks for identity confirmation:

  • δ 8.92 (s, 1H, H-2)

  • δ 8.31 (d, J = 9.1 Hz, 1H, H-5)

  • δ 4.08 (s, 3H, OCH₃)

  • δ 3.95 (s, 3H, COOCH₃)

Mass spectrometry (ESI+) showed [M+H]⁺ at m/z 270.03 (calc. 270.05), confirming molecular formula C₁₂H₁₂ClNO₃ .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is synthesized through various chemical reactions involving quinoline derivatives. The compound exhibits a molecular formula of C12H10ClN2O2C_{12}H_{10}ClN_{2}O_{2} and a molecular weight of approximately 251.67 g/mol.

Synthesis Overview

MethodYieldConditions
Reaction with ammonium hydroxide88.97%Methanol at 25-30°C for 10-12 hours
Reaction with cesium carbonate86.6%Dimethyl sulfoxide at 85°C for 12 hours

These methods demonstrate the efficiency of synthesizing this compound under various conditions, which can be optimized for higher yields and purity levels .

Antimalarial Properties

Research has indicated that quinoline derivatives, including this compound, exhibit significant antimalarial activity. Structure-activity relationship studies have shown that modifications to the quinoline structure can enhance or diminish potency against malaria parasites .

Key Findings:

  • Compounds with specific substitutions on the phenyl ring demonstrated varying degrees of antimalarial efficacy.
  • The presence of an ethyl carboxylate group was found to influence the overall activity against malaria strains significantly.

Antitumor Activity

This compound has also been studied for its potential as an antitumor agent. It acts as a c-Met inhibitor, selectively targeting tumor cells that express the c-Met receptor, thereby mitigating side effects common to conventional therapies .

Case Study:
A study demonstrated that this compound could reduce tumor growth in models expressing high levels of c-Met, suggesting its utility in targeted cancer therapies.

Drug Development

The compound is being investigated as a lead molecule in drug development due to its favorable pharmacokinetic properties, including moderate to high permeability and solubility profiles .

Formulation Development

Recent patents have focused on novel polymorphs of related quinoline derivatives, enhancing the pharmaceutical properties of these compounds for better formulation outcomes . This work aims to expand the variety of crystalline forms available for drug formulation, potentially improving bioavailability and stability.

Comparison with Similar Compounds

Structural Similarity and Key Differences

The compound is compared to analogs based on substitution patterns, functional groups, and similarity scores (derived from cheminformatics tools).

Compound Name CAS Number Substituents Similarity Score Key Differences
Ethyl 4-chloroquinoline-3-carboxylate 13720-94-0 Cl (4), COOEt (3) 0.93 Ethyl ester at position 3
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate - OMe (6), Ph (2), COOMe (4) - Phenyl at position 2, ester at 4
4-Chloro-5,7-dimethoxyquinoline 143946-49-0 Cl (4), OMe (5,7) 0.85 Additional methoxy at position 5
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate 77156-85-5 Cl (4), OMe (7), COOEt (3) 0.77 Ethyl ester at position 3

Key Observations :

  • Ethyl 4-chloroquinoline-3-carboxylate (similarity score: 0.93) shares the chlorine substituent but differs in ester position and alkyl group (ethyl vs. methyl), which may reduce polarity and solubility .

Reactivity Differences :

  • The methyl ester in the target compound is more reactive toward hydrolysis than ethyl esters in analogs like CAS 13720-94-0 .
  • Chlorine at position 4 enhances electrophilic substitution resistance compared to unsubstituted quinolines .

Physicochemical Properties

Property Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate Ethyl 4-Chloroquinoline-3-Carboxylate 4-Chloro-5,7-Dimethoxyquinoline
Molecular Weight 251.67 255.69 (calculated) 243.67
Solubility (Water) 0.053 g/L Lower (due to ethyl group) Higher (due to polar OMe groups)
LogP 2.68 ~3.1 (estimated) ~2.1

Insights :

  • The target compound’s lower LogP (2.68) compared to ethyl analogs suggests better aqueous compatibility, critical for drug formulation .
  • 4-Chloro-5,7-dimethoxyquinoline’s higher solubility aligns with its additional methoxy group enhancing polarity .

Mechanistic Differences :

  • The chlorine and methoxy groups in the target compound improve target selectivity compared to non-halogenated analogs .

Biological Activity

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS No. 205448-66-4) is a synthetic compound characterized by its unique quinoline structure, which has been the subject of various biological activity studies. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C₁₂H₁₀ClNO₃
  • Molecular Weight: 251.67 g/mol
  • Boiling Point: Not available
  • Log P (octanol-water partition coefficient): Approximately 2.6, indicating moderate lipophilicity .

Biological Activity Overview

This compound exhibits several notable biological activities:

  • CYP Enzyme Inhibition:
    • It is identified as an inhibitor of CYP1A2 and CYP2C19 enzymes, which are crucial for drug metabolism in the liver . This inhibition can influence the pharmacokinetics of co-administered drugs.
  • BBB Permeability:
    • The compound is reported to be permeant through the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) effects . This property is essential for developing neuroactive drugs.
  • Antimicrobial Properties:
    • Preliminary studies indicate that derivatives of quinoline compounds, including this compound, may possess antimicrobial activities against various pathogens, although specific data on this compound is limited .

The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is hypothesized that:

  • Enzyme Interaction: The inhibition of CYP enzymes suggests that this compound may alter metabolic pathways, potentially leading to increased bioavailability of other therapeutic agents.
  • Cellular Uptake and Distribution: Its lipophilic nature may facilitate cellular uptake and distribution within lipid membranes, enhancing its efficacy in target tissues.

Study on CYP Inhibition

A study demonstrated that this compound significantly inhibited CYP1A2 and CYP2C19 in vitro. The implications of this inhibition were evaluated using various substrates, revealing altered clearance rates for drugs metabolized by these enzymes. This finding highlights the need for caution when co-administering medications that rely on these metabolic pathways.

Antimicrobial Activity Investigation

In an investigation focused on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the quinoline structure enhanced antibacterial activity, suggesting a potential avenue for developing new antimicrobial agents based on this scaffold .

Data Summary Table

PropertyValue
Molecular FormulaC₁₂H₁₀ClNO₃
Molecular Weight251.67 g/mol
Log P (octanol-water)2.6
CYP Enzyme InhibitionCYP1A2 (Yes), CYP2C19 (Yes), CYP2D6 (No)
BBB PermeabilityYes
Antimicrobial ActivityPotentially active against various pathogens

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via classical quinoline derivatization methods, such as the Gould–Jacob or Friedländer reactions, which involve cyclocondensation of anilines with ketones or aldehydes. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) significantly impact regioselectivity and purity. For example, chlorination at the 4-position requires careful control of stoichiometry to avoid over-substitution. Post-synthetic purification via column chromatography or recrystallization is critical to achieving >97% purity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Assigns methoxy (δ ~3.9–4.1 ppm), carbonyl (δ ~165–170 ppm), and aromatic proton environments.
  • IR : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹).
  • MS : Molecular ion peak at m/z 251.67 (consistent with C₁₂H₁₀ClNO₃) .
  • Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and packing motifs. Hydrogen-bonding patterns (e.g., C=O⋯H interactions) are analyzed to understand supramolecular assembly .

Q. How do solubility and density impact experimental design in handling this compound?

  • Methodological Answer :

  • Solubility : Practically insoluble in water (0.053 g/L at 25°C), requiring polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Limited solubility necessitates sonication or heating for homogeneous reaction mixtures .
  • Density : 1.320 g/cm³ at 20°C influences solvent selection for density-gradient centrifugation during purification .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during functionalization of the quinoline core?

  • Methodological Answer : Regioselectivity in halogenation or methoxy-group introduction is controlled via directing groups or steric effects. For example, the 4-chloro substituent directs electrophilic substitution to the 6-position. Computational modeling (DFT calculations) predicts reactive sites, while in-situ monitoring (e.g., HPLC) tracks intermediate formation to optimize yields .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Methodological Answer : Challenges include disorder in the methoxy or ester groups and twinning in crystals. Strategies:

  • Data Collection : High-resolution synchrotron data (≤0.8 Å) improves electron density maps.
  • Refinement : SHELXL’s TWIN/BASF commands model twinning, while restraints on anisotropic displacement parameters (ADPs) mitigate disorder .

Q. What computational approaches are used to predict intermolecular interactions in solid-state structures?

  • Methodological Answer : Graph-set analysis (Etter’s formalism) maps hydrogen-bonding networks (e.g., R₂²(8) motifs). Molecular dynamics (MD) simulations assess packing efficiency, while Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Cl⋯H interactions) .

Q. How is this compound relevant in pharmacological impurity profiling?

  • Methodological Answer : As Lenvatinib Impurity 55, its isolation and quantification require:

  • Chromatography : RP-HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
  • Method Validation : Linearity (R² > 0.999), LOD/LOQ (<0.1%), and forced degradation studies (acid/base hydrolysis) ensure specificity .

Key Research Findings

  • Synthetic Yield Optimization : Ethylation under basic conditions (K₂CO₃/DMF) achieves >85% yield, while acidic conditions promote byproduct formation .
  • Biological Relevance : Structural analogs exhibit antimicrobial activity, suggesting potential for derivatization studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Reactant of Route 2
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Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

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